4-[[2-(Diethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol
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Overview
Description
4-[[2-(Diethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrophenol group, a methoxy group, and a diethylaminoethyl-methylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Diethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol typically involves multiple steps, including nitration, methylation, and amination reactions. The starting material is often a phenol derivative, which undergoes nitration to introduce the nitro group. This is followed by methylation to add the methoxy group and finally, amination to introduce the diethylaminoethyl-methylamino moiety. The reaction conditions usually involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The purification of the final product is typically done using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Diethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various substituted phenols.
Scientific Research Applications
4-[[2-(Diethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(Diethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-(Dimethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol
- 4-[[2-(Diethylamino)ethyl-methylamino]methyl]-2-methoxy-5-nitrophenol
- 4-[[2-(Diethylamino)ethyl-methylamino]methyl]-3-methoxy-6-nitrophenol
Uniqueness
4-[[2-(Diethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-5-17(6-2)8-7-16(3)11-12-9-13(18(20)21)15(19)14(10-12)22-4/h9-10,19H,5-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIWRTLQXYRJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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